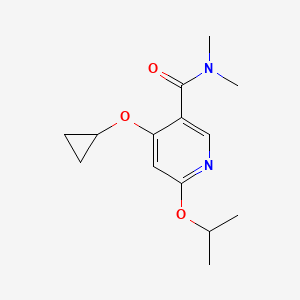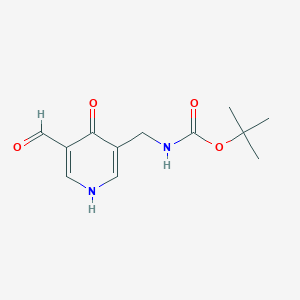![molecular formula C8H8F4N2 B14849804 2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is a fluorinated organic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluoro-substituted reagent under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions where the fluoro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of fluoro or trifluoromethyl groups with other functional groups .
Scientific Research Applications
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: A closely related compound with similar structural features but without the ethanamine moiety.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound used as an intermediate in the synthesis of various fluorinated pyridines
Uniqueness
2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the combination of its fluoro and trifluoromethyl substituents on the pyridine ring along with the ethanamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H8F4N2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F4N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
LPPYXCZCOPQDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)






